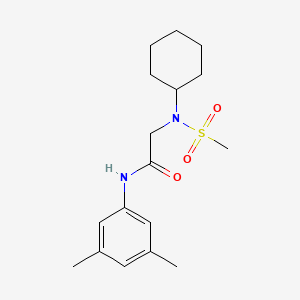
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has been studied for its potential applications in scientific research. CCMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is not fully understood. However, it has been proposed that 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to induce apoptotic cell death in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to exhibit several biochemical and physiological effects. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the regulation of neurotransmitter levels in the brain. Additionally, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to induce apoptotic cell death in cancer cells.
Advantages and Limitations for Lab Experiments
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has several advantages for lab experiments. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is relatively easy to synthesize and purify. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to exhibit potent biological activity at low concentrations. However, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide also has several limitations for lab experiments. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has not been extensively studied in vivo, which limits our understanding of its potential applications in biological systems.
Future Directions
There are several future directions for the study of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide. One potential direction is the development of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide as a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Another potential direction is the study of the structure-activity relationship of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide and its analogs to better understand the mechanism of action and to develop more potent derivatives. Additionally, the use of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide as a fluorescent probe for imaging applications could also be further explored.
Synthesis Methods
The synthesis of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide involves the reaction between 2-chloro-4-methylbenzoic acid and 3-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography. The yield of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is reported to be around 60%.
Scientific Research Applications
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to exhibit antiproliferative activity against various cancer cell lines. Additionally, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been studied for its potential as a fluorescent probe for imaging applications.
properties
IUPAC Name |
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-5-6-13(14(16)7-10)15(19)18-12-4-2-3-11(8-12)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVTEXAZGMGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)



![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)



![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)


![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)